(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid
CAS No.:
Cat. No.: VC18800864
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO4 |
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Molecular Weight | 229.27 g/mol |
IUPAC Name | (2R)-2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Standard InChI Key | QFPLQZXGVHBORP-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C1CC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C1CC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (R)-3-((tert-butoxycarbonyl)amino)-2-cyclopropylpropanoic acid, reflects its three key structural elements:
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A propanoic acid backbone with a carboxylic acid group at position 1.
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A cyclopropyl substituent at position 2, introducing steric and electronic constraints.
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A Boc-protected amino group at position 3, enabling selective deprotection during synthesis.
The (R)-configuration at the α-carbon ensures chirality, which influences its interactions in biological systems.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₉NO₄ | |
Molecular Weight | 229.27 g/mol | |
IUPAC Name | (R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-cyclopropylpropanoic acid | |
CAS Number | 89483-08-9 | |
SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
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Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of a precursor alkene.
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Boc Protection: Reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Resolution: Chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.
A representative procedure involves refluxing 3-amino-2-cyclopropylpropanoic acid with Boc₂O in tetrahydrofuran (THF) and triethylamine, yielding the protected derivative in >85% purity.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 381.6±25.0 °C (predicted) | |
Density | 1.2±0.1 g/cm³ | |
Flash Point | 184.6±23.2 °C | |
Solubility | Soluble in DMSO, THF; insoluble in water |
Applications in Peptide Chemistry
Conformational Control
The cyclopropane ring imposes ~120° bond angles, forcing peptide backbones into constrained geometries. This stabilizes β-turn motifs and enhances receptor binding selectivity.
Boc Deprotection Strategy
The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), preserving acid-sensitive peptide bonds. This contrasts with benzyloxycarbonyl (Cbz) groups, which require harsher hydrogenolysis .
Biological Relevance
Drug Discovery Applications
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Anticancer Peptides: Cyclopropane-containing analogs show improved metabolic stability against proteases.
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Antibiotics: Rigid structures enhance penetration through bacterial membranes.
Pharmacokinetic Modulation
The cyclopropyl group’s hydrophobicity increases logP values by 0.5–1.0 units, improving blood-brain barrier permeability in neuroactive peptides.
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric cyclopropanation methods to improve enantiomeric excess.
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Hybrid Peptides: Incorporating fluorinated cyclopropanes to study electronic effects on bioactivity.
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In Vivo Stability Studies: Quantifying metabolic half-lives in mammalian models.
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